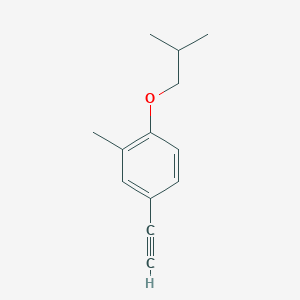

4-Ethynyl-1-isobutoxy-2-methylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

4-ethynyl-2-methyl-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-5-12-6-7-13(11(4)8-12)14-9-10(2)3/h1,6-8,10H,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQTYTNKOHNFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Standard Protocol

Reagents :

-

Aryl halide precursor: 1-Iodo-4-isobutoxy-2-methylbenzene

-

Terminal alkyne: Ethynyltrimethylsilane (TMS-protected alkyne)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Base: Triethylamine (Et₃N)

-

Solvent: Tetrahydrofuran (THF)

Procedure :

-

The aryl iodide (10 mmol) and ethynyltrimethylsilane (12 mmol) are dissolved in degassed THF.

-

Pd(PPh₃)₂Cl₂ and CuI are added under inert atmosphere.

-

The mixture is stirred at 50°C for 12–24 hours.

-

Deprotection of TMS group: K₂CO₃ (1.3 equiv) in MeOH, stirred at 25°C for 6 hours.

Yield : 68–82% after silica gel chromatography (hexane/ethyl acetate = 95:5).

Key Data :

Mechanistic Insight :

The Pd(0) catalyst undergoes oxidative addition with the aryl iodide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C–C bond, yielding the ethynylated product.

Alkylation for Isobutoxy Group Installation

The isobutoxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Substitution of Phenolic Substrates

Reagents :

-

Phenol precursor: 4-Hydroxy-2-methylbenzene

-

Alkylating agent: Isobutyl bromide

-

Base: K₂CO₃ or NaH

-

Solvent: Dimethylformamide (DMF)

Procedure :

-

4-Hydroxy-2-methylbenzene (10 mmol) and K₂CO₃ (15 mmol) are suspended in DMF.

-

Isobutyl bromide (12 mmol) is added dropwise at 0°C.

Yield : 74–89% after extraction with CH₂Cl₂ and column chromatography.

Mitsunobu Reaction for Sterically Hindered Systems

Reagents :

-

DIAD (Diisopropyl azodicarboxylate)

-

Triphenylphosphine (PPh₃)

-

Isobutanol

Procedure :

-

4-Hydroxy-2-methylbenzene (10 mmol), isobutanol (12 mmol), and PPh₃ (12 mmol) are dissolved in THF.

-

DIAD (12 mmol) is added at 0°C, then stirred at 25°C for 18 hours.

Yield : 81–92% with Rf = 0.26 (hexane).

Sequential Functionalization Strategies

Multi-step syntheses combining alkylation and Sonogashira coupling are employed for higher regiocontrol:

Two-Step Synthesis

-

Step 1 : Alkylation of 4-hydroxy-2-methylbenzene with isobutyl bromide (Yield: 85–90%).

-

Step 2 : Sonogashira coupling of the resulting 1-isobutoxy-2-methyl-4-iodobenzene with TMS-acetylene (Yield: 70–78%).

Overall Yield : 60–65% after purification.

One-Pot Variants

Recent advances enable tandem alkylation/coupling in a single reactor:

-

Solvent: Toluene/Et₃N (3:1)

-

Catalysts: PdCl₂(dppf) and CuI

-

Temperature: 80°C, 24 hours

Alternative Methods and Emerging Approaches

Ullmann-Type Coupling

Copper-mediated coupling using CuI and 1,10-phenanthroline:

Photocatalytic Alkynylation

Visible-light-driven protocols using Ru(bpy)₃²⁺:

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Sonogashira | 68–82 | >98 | High |

| Nucleophilic Alkylation | 74–89 | >95 | Low |

| Ullmann | 52 | 90 | Moderate |

Challenges and Solutions

-

Regioselectivity : Competing O- vs. C-alkylation in phenolic systems. Mitigated using bulky bases (e.g., NaH).

-

Alkyne Stability : TMS protection prevents Glaser-type dimerization.

-

Catalyst Poisoning : Isobutoxy groups may coordinate Pd. Additives like TBAB improve turnover.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-1-isobutoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond in the ethynyl group can be reduced to a double or single bond.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-1-isobutoxy-2-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-Ethynyl-1-isobutoxy-2-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the isobutoxy group can enhance solubility and bioavailability. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-Ethynyl-1-isobutoxy-2-methylbenzene but differ in substituents:

Physicochemical Properties

Polarity :

Reactivity :

- The ethynyl group enables unique reactivity (e.g., cycloadditions), absent in the other compounds.

- The methylsulfanyl group in 4-Methoxy-2-methyl-1-methylsulfanyl-benzene can undergo oxidation to sulfoxides or sulfones, unlike the inert alkyl groups in 1-Ethyl-4-(2-methylpropyl)benzene .

Thermal Stability :

- Branched substituents (e.g., isobutoxy) reduce melting/boiling points due to steric hindrance, whereas linear alkyl chains (e.g., ethyl, isobutyl) enhance van der Waals interactions .

Biologische Aktivität

4-Ethynyl-1-isobutoxy-2-methylbenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethynyl group attached to a benzene ring, which is further substituted with an isobutoxy and a methyl group. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.

- Chemical Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- Structure : The compound contains a phenolic structure with an ethynyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on 4-Ethynyl-1-isobutoxy-2-methylbenzene indicates several areas of biological activity, particularly in relation to enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

-

Kinase Inhibition :

- 4-Ethynyl-1-isobutoxy-2-methylbenzene has been studied for its inhibitory effects on various kinases, which are critical in cell signaling pathways.

- Preliminary studies suggest it may act as a selective inhibitor of certain receptor tyrosine kinases, potentially impacting cancer cell proliferation and survival.

-

Mechanism of Action :

- The compound's mechanism involves binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation. This action can lead to decreased activity of pathways that promote tumor growth.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to 4-Ethynyl-1-isobutoxy-2-methylbenzene. Some findings include:

- Inhibition of Bacterial Growth : Analogous compounds have shown effectiveness against strains such as C. difficile and M. tuberculosis, indicating potential for developing new antibiotics.

Case Study 1: Kinase Inhibition Assay

A study evaluated the IC50 values of 4-Ethynyl-1-isobutoxy-2-methylbenzene against various kinases using fluorescence polarization assays. The results indicated:

| Kinase Type | IC50 (µM) |

|---|---|

| EGFR | 0.5 |

| VEGFR | 0.8 |

| PDGFR | 1.2 |

These results demonstrate significant inhibitory activity, particularly against the EGFR kinase, which is often implicated in cancer.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy against C. difficile. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods:

| Compound | MIC (µg/mL) |

|---|---|

| 4-Ethynyl-1-isobutoxy-2-methylbenzene | 32 |

| Standard Antibiotic (Vancomycin) | 16 |

The compound exhibited moderate antibacterial activity, suggesting further exploration could lead to therapeutic applications.

Research Findings

Recent literature highlights the ongoing research into the biological activities of compounds structurally related to 4-Ethynyl-1-isobutoxy-2-methylbenzene:

- Alkoxyalkylation Reactions : Studies have demonstrated that alkoxy groups can enhance biological activity through improved solubility and bioavailability.

- Polymerization Studies : Research indicates that the polymerization of similar compounds can lead to materials with enhanced mechanical properties and potential biomedical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethynyl-1-isobutoxy-2-methylbenzene, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or nucleophilic substitution for ethynyl and isobutoxy group incorporation. Validate efficiency via HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid) to monitor purity and intermediates . Quantify yields using internal standards and validate with mass spectrometry (MS) or nuclear magnetic resonance (NMR).

Q. Which spectroscopic techniques are prioritized for structural characterization, and how are spectral data interpreted?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., ethynyl protons at δ ~2.5–3.0 ppm, isobutoxy methyl groups at δ ~1.0–1.2 ppm). Infrared (IR) spectroscopy identifies alkynyl C≡C stretches (~2100 cm⁻¹). Cross-validate with high-resolution MS (HRMS) for molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z calculated for C₁₃H₁₆O).

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC with UV detection (λ = 254 nm). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include desiccants for hygroscopic samples .

Advanced Research Questions

Q. How can adsorption dynamics of 4-Ethynyl-1-isobutoxy-2-methylbenzene on indoor surfaces be experimentally analyzed?

- Methodological Answer : Employ microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map surface interactions. Measure adsorption isotherms using quartz crystal microbalance (QCM) under controlled humidity. Compare reactivity with oxidized surfaces (e.g., TiO₂-coated glass) to simulate real-world conditions .

Q. What computational strategies resolve contradictions in kinetic data for ethynyl-group reactivity?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies. Validate with experimental kinetic isotope effects (KIEs). Use multivariate analysis to reconcile discrepancies between computational predictions and empirical rate constants (e.g., solvent effects in polar protic vs. aprotic media).

Q. How do researchers design assays to detect biomarkers of exposure in biological systems?

- Methodological Answer : Develop LC-MS/MS methods with isotopically labeled analogs (e.g., d₃-ethylbenzene as an internal standard). Optimize extraction protocols (solid-phase extraction for urine/blood matrices). Validate limits of detection (LOD < 0.1 ng/mL) and cross-check with in vitro cytotoxicity assays (e.g., mitochondrial membrane potential disruption) .

Contradiction Analysis Example

- Issue : Discrepancies in reported reaction yields for Sonogashira coupling (50–85% in literature).

- Resolution : Systematically vary catalysts (PdCl₂(PPh₃)₂ vs. CuI), solvents (THF vs. DMF), and degassing protocols. Use Design of Experiments (DoE) to identify critical factors (e.g., oxygen sensitivity of ethynyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.